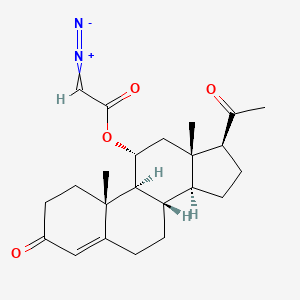

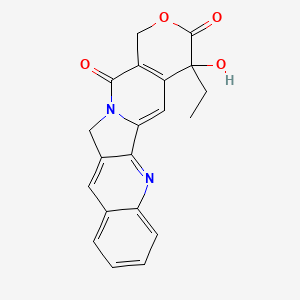

(+)-Camptothecin

説明

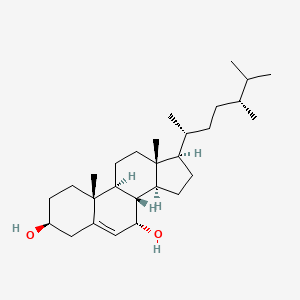

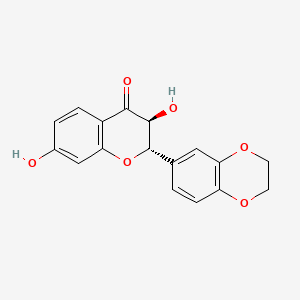

(+)-Camptothecin is a naturally occurring alkaloid that is extracted from the bark and stem of the Camptotheca acuminata tree. It is a potent anti-cancer agent that has been extensively studied for its therapeutic potential in treating various types of cancer.

科学的研究の応用

Biologically Active Derivatives

Camptothecins (CPTs), including (+)-Camptothecin, are known for their cytotoxic properties and specific targeting of DNA topoisomerase I. This research area has evolved significantly since the 1960s, leading to the development of several synthetic derivatives. Notable derivatives like topotecan, irinotecan, and belotecan are used as anticancer drugs, with many more in clinical trials. Interest in CPTs extends beyond their anticancer activity, indicating a broader scope of biological effects (Liu et al., 2015).

Targeting Strategies for Delivery

The delivery of camptothecin for anticancer activity faces challenges such as water insolubility, rapid conversion to inactive forms, and drug resistance. Research has been focusing on both passive and active targeting strategies to overcome these issues, enhancing the drug's effectiveness against various cancers including breast, ovarian, and lung cancers (Behera & Padhi, 2020).

Nanodrug Delivery Systems

Camptothecin-based nanodrug delivery systems have emerged as a strategy to overcome limitations in cancer therapy, such as systemic toxicity and low drug accumulation at tumor sites. These nanotechnology-based preparations show promise in improving the drug's bioavailability, solubility, and overall efficacy in treating various cancers (Wen et al., 2017).

Biotechnological Research and Production

Biotechnology plays a crucial role in researching and enhancing the content of camptothecin in plants, as natural sources cannot meet market demands. Advances in biotechnological methods, including genetic manipulation and metabolic engineering, are pivotal in increasing yield and exploring new sources of camptothecin (Kai et al., 2015).

Evolutionary Insights and Genetic Studies

High-quality genome assembly studies of Camptotheca acuminata, a primary source of camptothecin, provide insights into the evolutionary origins of camptothecin biosynthesis. This research is crucial for understanding the genetic factors involved and for future manipulations to enhance production (Kang et al., 2021).

Applications in Ophthalmology

Research on the applications of camptothecin and its derivatives in ophthalmology is gaining attention. The drug's strong antitumor effect has sparked interest in its potential use in treating ocular conditions, expanding its application beyond traditional cancer therapy (Tang & Wu, 2013).

特性

IUPAC Name |

19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

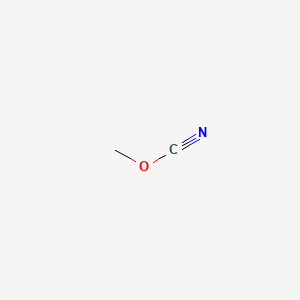

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274373 | |

| Record name | (+/-)-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31456-25-4 | |

| Record name | (.+-.)-Camptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1214864.png)